molecular formula C25H24ClN3O4 B11559913 2-{(2E)-2-[4-(benzyloxy)-3-ethoxybenzylidene]hydrazinyl}-N-(4-chloro-2-methylphenyl)-2-oxoacetamide

2-{(2E)-2-[4-(benzyloxy)-3-ethoxybenzylidene]hydrazinyl}-N-(4-chloro-2-methylphenyl)-2-oxoacetamide

Cat. No.: B11559913
M. Wt: 465.9 g/mol
InChI Key: NHPUKCFOWGEVEP-JFLMPSFJSA-N
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Description

1-{N’-[(E)-[4-(BENZYLOXY)-3-ETHOXYPHENYL]METHYLIDENE]HYDRAZINECARBONYL}-N-(4-CHLORO-2-METHYLPHENYL)FORMAMIDE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its intricate molecular structure, which includes multiple functional groups such as benzyl, ethoxy, hydrazinecarbonyl, and formamide

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{N’-[(E)-[4-(BENZYLOXY)-3-ETHOXYPHENYL]METHYLIDENE]HYDRAZINECARBONYL}-N-(4-CHLORO-2-METHYLPHENYL)FORMAMIDE typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Benzylidene Hydrazine Intermediate:

    Coupling with 4-CHLORO-2-METHYLPHENYLFORMAMIDE:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 1-{N’-[(E)-[4-(BENZYLOXY)-3-ETHOXYPHENYL]METHYLIDENE]HYDRAZINECARBONYL}-N-(4-CHLORO-2-METHYLPHENYL)FORMAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in basic medium.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in tetrahydrofuran.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of reduced derivatives with altered functional groups.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

1-{N’-[(E)-[4-(BENZYLOXY)-3-ETHOXYPHENYL]METHYLIDENE]HYDRAZINECARBONYL}-N-(4-CHLORO-2-METHYLPHENYL)FORMAMIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties. Studies focus on its interaction with biological targets and pathways.

    Medicine: Explored as a potential therapeutic agent due to its bioactive properties. Research includes its use in drug development and formulation.

    Industry: Utilized in the development of specialty chemicals and materials. Its unique chemical properties make it suitable for various industrial applications, including coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of 1-{N’-[(E)-[4-(BENZYLOXY)-3-ETHOXYPHENYL]METHYLIDENE]HYDRAZINECARBONYL}-N-(4-CHLORO-2-METHYLPHENYL)FORMAMIDE involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, or other biomolecules, modulating their activity. For example, its hydrazinecarbonyl group may interact with enzyme active sites, inhibiting their function. Additionally, the compound’s aromatic rings can engage in π-π interactions with target proteins, affecting their conformation and activity.

Comparison with Similar Compounds

  • 1-{N’-[(E)-[4-(BENZYLOXY)-3-METHOXYPHENYL]METHYLIDENE]HYDRAZINECARBONYL}-N-(4-CHLORO-2-METHYLPHENYL)FORMAMIDE
  • 1-{N’-[(E)-[4-(BENZYLOXY)-3-ETHOXYPHENYL]METHYLIDENE]HYDRAZINECARBONYL}-N-(4-CHLORO-2-ETHYLPHENYL)FORMAMIDE
  • 1-{N’-[(E)-[4-(BENZYLOXY)-3-ETHOXYPHENYL]METHYLIDENE]HYDRAZINECARBONYL}-N-(4-CHLORO-2-METHYLPHENYL)ACETAMIDE

Comparison: Compared to similar compounds, 1-{N’-[(E)-[4-(BENZYLOXY)-3-ETHOXYPHENYL]METHYLIDENE]HYDRAZINECARBONYL}-N-(4-CHLORO-2-METHYLPHENYL)FORMAMIDE stands out due to its unique combination of functional groups. The presence of both benzyl and ethoxy groups enhances its chemical reactivity and potential biological activity. Additionally, the specific arrangement of these groups contributes to its distinct physicochemical properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C25H24ClN3O4

Molecular Weight

465.9 g/mol

IUPAC Name

N-(4-chloro-2-methylphenyl)-N'-[(E)-(3-ethoxy-4-phenylmethoxyphenyl)methylideneamino]oxamide

InChI

InChI=1S/C25H24ClN3O4/c1-3-32-23-14-19(9-12-22(23)33-16-18-7-5-4-6-8-18)15-27-29-25(31)24(30)28-21-11-10-20(26)13-17(21)2/h4-15H,3,16H2,1-2H3,(H,28,30)(H,29,31)/b27-15+

InChI Key

NHPUKCFOWGEVEP-JFLMPSFJSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/NC(=O)C(=O)NC2=C(C=C(C=C2)Cl)C)OCC3=CC=CC=C3

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNC(=O)C(=O)NC2=C(C=C(C=C2)Cl)C)OCC3=CC=CC=C3

Origin of Product

United States

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